molecular formula C13H10N2O4 B14500912 4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid CAS No. 64896-21-5

4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid

Cat. No.: B14500912
CAS No.: 64896-21-5
M. Wt: 258.23 g/mol
InChI Key: DJSCDOSXXFZAJB-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a dioxocyclohexa-dienyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine compounds under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. Common reagents used in this synthesis include hydrazine hydrate, benzoic acid derivatives, and suitable solvents such as ethanol or methanol. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl moiety to hydroquinone structures.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can lead to a variety of hydrazinyl-substituted benzoic acid derivatives.

Scientific Research Applications

4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The dioxocyclohexa-dienyl moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a hydrazinyl group and a dioxocyclohexa-dienyl structure

Properties

CAS No.

64896-21-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-11-6-5-10(7-12(11)17)15-14-9-3-1-8(2-4-9)13(18)19/h1-7,16-17H,(H,18,19)

InChI Key

DJSCDOSXXFZAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)O

Origin of Product

United States

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